molecular formula C15H20N6 B2834194 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine CAS No. 2415516-64-0

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine

Cat. No.: B2834194
CAS No.: 2415516-64-0
M. Wt: 284.367
InChI Key: PETJIQMDNCSAEV-UHFFFAOYSA-N
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Description

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety, which is further substituted with an ethylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities not observed in similar compounds. Its combination of a pyridazine core with a piperazine and ethylpyrimidine group sets it apart in terms of its potential pharmacological profile.

Properties

IUPAC Name

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-3-13-10-15(17-11-16-13)21-8-6-20(7-9-21)14-5-4-12(2)18-19-14/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETJIQMDNCSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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